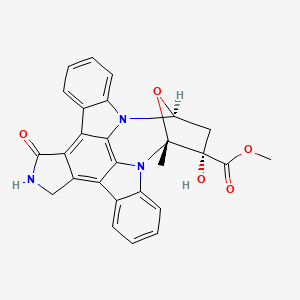

K-252a, Nocardiopsis sp.

Description

Overview of Indolocarbazole Alkaloids in Natural Product Chemistry

Indolocarbazole alkaloids are a class of natural products characterized by a core structure of an indole (B1671886) fused to a carbazole (B46965). rsc.orgbeilstein-journals.orgwikipedia.org This diverse family of compounds is produced by various organisms, including actinomycetes, slime molds, and marine invertebrates. rsc.orgwikipedia.org Their broad range of biological activities, such as antifungal, antitumor, and neuroprotective properties, has made them a focal point in natural product chemistry and drug discovery. rsc.orgrsc.orgresearchgate.net

Structurally, indolocarbazoles can be categorized based on the fusion of the indole and carbazole rings and the nature of substitutions, particularly glycosylation. rsc.orgwikipedia.org A significant subgroup is the indolo[2,3-a]pyrrolo[3,4-c]carbazoles, which includes prominent members like staurosporine (B1682477) and rebeccamycin (B1679247). wikipedia.orgrsc.org These compounds often feature sugar moieties attached to the indolocarbazole core, influencing their biological specificity. rsc.org For instance, the mode of glycosidic linkage and other structural variations differentiate their primary cellular targets, with some acting as potent protein kinase inhibitors while others stabilize topoisomerase-DNA complexes. rsc.org

Historical Context of K-252a Discovery and Isolation from Nocardiopsis sp.

K-252a was first isolated from the culture broth of a soil microorganism identified as Nocardiopsis sp. strain K-252 (NRRL 15532). scispace.comscispace.com The producing organism was originally isolated from a soil sample in Tokyo, Japan. scispace.comriken.jp Subsequent taxonomic re-evaluation proposed the transfer of this strain to the genus Nonomuraea as Nonomuraea longicatena. microbiologyresearch.org

The discovery of K-252a was a result of screening for inhibitors of the Ca2+-messenger system. spandidos-publications.comscispace.com Initial studies revealed its potent inhibitory activity against protein kinase C (PKC). scispace.comjst.go.jp The fermentation process to produce K-252a involves culturing the Nocardiopsis sp. in a suitable medium containing carbon and nitrogen sources. scispace.comepo.org Following fermentation, K-252a is extracted from the culture broth and mycelia and purified through various chromatographic techniques. tandfonline.comscispace.com The complete gene cluster for the biosynthesis of K-252a in Nocardiopsis sp. K-252 has since been cloned and sequenced, providing insights into its complex biosynthetic pathway. scispace.comrsc.orgoup.com

| Year | Milestone | Reference |

|---|---|---|

| 1986 | Initial isolation of K-252a from Nocardiopsis sp. K-252 and identification as a potent protein kinase C inhibitor. | scispace.comjst.go.jp |

| 1999 | Taxonomic re-evaluation of the producing strain, proposing its reclassification as Nonomuraea longicatena. | microbiologyresearch.org |

| 2009 | The complete gene cluster for K-252a biosynthesis is cloned and sequenced, elucidating the genetic basis of its production. | scispace.com |

Academic Significance of K-252a as a Research Probe and Lead Compound

K-252a's primary significance in academic research stems from its potent and, in some cases, selective inhibition of various protein kinases. tocris.comnih.govrndsystems.com Protein kinases are crucial enzymes that regulate a vast array of cellular processes, making them important targets for therapeutic intervention. rsc.org K-252a's ability to inhibit these enzymes has established it as an invaluable chemical probe to dissect cellular signaling pathways. nih.govjneurosci.orgpnas.orgpnas.org

Initially identified as a potent inhibitor of protein kinase C (PKC), further studies revealed that K-252a also inhibits a broad spectrum of other serine/threonine kinases and tyrosine kinases. jst.go.jptocris.comrndsystems.commedchemexpress.com It is a particularly potent inhibitor of the Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC), which are critical for neuronal survival and differentiation. nih.govwikipedia.org This has made K-252a a widely used tool in neurobiology to study the roles of neurotrophins and their signaling pathways. nih.govjneurosci.org For example, it has been shown to block nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells by inhibiting TrkA kinase activity. nih.govjneurosci.orgwikipedia.org

The inhibitory profile of K-252a against various kinases has been extensively characterized, revealing a range of potencies. tocris.comrndsystems.commedchemexpress.comwikipedia.org

| Kinase | IC₅₀/Kᵢ Value | Reference |

|---|---|---|

| Protein Kinase C (PKC) | 32.9 nM (IC₅₀) | jst.go.jptocris.comrndsystems.com |

| Protein Kinase A (PKA) | 140 nM (IC₅₀) | medchemexpress.com |

| Ca²⁺/calmodulin-dependent kinase type II | 270 nM (IC₅₀) | medchemexpress.com |

| Phosphorylase kinase | 1.7 nM (IC₅₀) | medchemexpress.comwikipedia.org |

| Myosin Light Chain Kinase (MLCK) | 20 nM (Kᵢ) | tocris.comrndsystems.com |

| Trk (gp140trk) | 3 nM (IC₅₀) | nih.govmedchemexpress.com |

Beyond its role as a research tool, K-252a has served as a lead compound for the development of more selective and potent kinase inhibitors. spandidos-publications.comnih.gov Its indolocarbazole scaffold is a privileged structure in drug discovery, and derivatives of K-252a have been synthesized and investigated for various therapeutic applications, including cancer and neurodegenerative diseases. tandfonline.comnih.govrsc.orgoup.com For example, its ability to inhibit Trk kinases has spurred interest in developing K-252a analogs for the treatment of cancers driven by Trk fusions. nih.gov Furthermore, its effects on cell cycle and apoptosis in cancer cells have highlighted its potential as an anticancer agent. spandidos-publications.com

Structure

3D Structure

Properties

Molecular Formula |

C27H21N3O5 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

methyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27+/m0/s1 |

InChI Key |

KOZFSFOOLUUIGY-IYYJOCMQSA-N |

SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Isomeric SMILES |

C[C@]12[C@@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Pictograms |

Irritant |

Synonyms |

3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |

Origin of Product |

United States |

Biosynthesis and Genetic Determinants of K 252a in Nocardiopsis Sp.

Identification and Characterization of the Biosynthetic Gene Cluster (e.g., nok genes)

The genetic blueprint for K-252a biosynthesis in Nocardiopsis sp. K-252 is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the "nok" cluster. scispace.comnycu.edu.tw Through the construction and screening of a fosmid genomic DNA library of the producing organism, a contiguous genomic fragment of approximately 45 kb was identified and fully sequenced. scispace.comrsc.org

Sequence analysis of this region revealed the presence of 35 distinct open reading frames (ORFs). scispace.comrsc.orgrsc.org Bioinformatic analysis and comparison with other known indolocarbazole BGCs, such as those for staurosporine (B1682477) (sta) and rebeccamycin (B1679247) (reb), allowed for the putative functional assignment of many of the nok genes. scispace.commdpi.com The cluster contains all the necessary genes presumed to be involved in the synthesis of the K-252c aglycone, the formation and modification of the deoxysugar moiety, and the subsequent glycosylation and tailoring steps. scispace.compsu.edu The discovery and sequencing of the complete nok gene cluster have been pivotal, shedding light on the biosynthesis, regulation, and resistance mechanisms associated with K-252a and its related metabolites. scispace.comrsc.org

Table 1: Selected Genes from the Nocardiopsis sp. K-252a (nok) Biosynthetic Gene Cluster and Their Proposed Functions Data sourced from Chiu et al., 2009. scispace.com

| Gene Name | Proposed Function | Homolog in Staurosporine Cluster (sta) |

| NokA | L-amino acid oxidase | staO |

| NokB | Chromopyrrolic acid synthase | staD |

| NokC | Cytochrome P450 hydroxylase | staP |

| NokD | FAD-dependent monooxygenase | staC |

| NokL | N-glycosyltransferase | staG |

| NokJ | Cytochrome P450 | staN |

| NokF | NDP-glucose synthase | staF |

| NokG | NDP-glucose 4,6-dehydratase | staE |

Enzymatic Pathways and Key Biosynthetic Enzymes

The assembly of K-252a is a multi-step process orchestrated by a suite of specialized enzymes encoded by the nok cluster. The pathway can be broadly divided into the formation of the indolocarbazole core and the synthesis and attachment of the sugar moiety.

The biosynthesis of the aglycone K-252c begins with two molecules of the amino acid L-tryptophan. scispace.comtandfonline.com The initial steps are catalyzed by two key enzymes, NokA and NokB. scispace.comnycu.edu.tw

NokA : This enzyme is an L-amino acid oxidase that catalyzes the oxidative deamination of L-tryptophan to form the intermediate indole-3-pyruvic acid. nycu.edu.twmdpi.comnih.gov

NokB : Functioning as a chromopyrrolic acid synthase, NokB utilizes two molecules of the indole-3-pyruvic acid generated by NokA to produce chromopyrrolic acid (CPA), a central intermediate in the pathway. scispace.comnycu.edu.twmdpi.comtandfonline.com

Following the formation of CPA, a series of enzymatic reactions, including intramolecular C-C bond formation catalyzed by a cytochrome P450 enzyme (NokC) and subsequent oxidative decarboxylation by a monooxygenase (NokD), leads to the cyclized indolocarbazole scaffold of K-252c. mdpi.comtandfonline.com

A defining feature of K-252a is its N-glycosidic linkage. This crucial step is catalyzed by the enzyme NokL , an N-glycosyltransferase. scispace.comnih.gov NokL is responsible for attaching the activated deoxysugar, NDP-2-deoxy-dihydrostreptose, to the K-252c aglycone. scispace.comnycu.edu.tw The successful in vitro functional characterization of NokL, using soluble protein expressed in Escherichia coli, was a significant breakthrough, confirming its role as the key sugar transferase in the pathway. nycu.edu.twnih.gov Studies have shown that NokL exhibits a peculiar mode of substrate promiscuity, suggesting it may accept alternative sugar donors. nycu.edu.twnih.gov This flexibility is a valuable characteristic for potential applications in combinatorial biosynthesis. nycu.edu.tw

The conversion of L-tryptophan to chromopyrrolic acid is a tightly coupled reaction involving NokA and NokB. nycu.edu.twnih.gov Biochemical characterization through in vitro studies has provided deeper mechanistic understanding. When NokA is expressed heterologously without NokB, it produces several compounds derived from its primary product, indole-3-pyruvic acid, including indole-3-carboxaldehyde (B46971) and indole-3-acetic acid. nycu.edu.twnih.gov This indicates that in the absence of the subsequent enzyme (NokB) to channel the intermediate, the unstable indole-3-pyruvic acid degrades into other products. nycu.edu.tw

Interestingly, experiments using ammonium (B1175870) hydroxide (B78521) were able to successfully dissect the coupled NokA/NokB reaction in vitro. nycu.edu.twnih.gov This allowed researchers to control the partitioning of the pathway, either toward the formation of CPA or toward the degradation products of the NokA reaction, revealing important mechanistic details about the cross-talk between these two enzymes. nycu.edu.twnih.gov Furthermore, NokA was found to have high stereoselectivity, specifically acting on L-tryptophan. nih.gov

Biosynthetic Intermediates and Related Compounds

The study of the K-252a biosynthetic pathway has identified several key intermediates and related metabolites produced by the Nocardiopsis strain or by engineered systems.

Table 2: Key Intermediates and Related Compounds in K-252a Biosynthesis

| Compound Name | Role/Description | Citation(s) |

| Indole-3-pyruvic acid | The initial product of the NokA-catalyzed oxidation of L-tryptophan; a precursor to CPA. | nycu.edu.twtandfonline.comnih.gov |

| Chromopyrrolic acid (CPA) | A key intermediate formed by the NokB-catalyzed condensation of two indole-3-pyruvic acid molecules; precursor to the indolocarbazole core. | scispace.comnycu.edu.twrsc.orgnih.gov |

| K-252c | The indolocarbazole aglycone core of K-252a; the substrate for the glycosyltransferase NokL. | scispace.comnycu.edu.twmdpi.comnih.gov |

| K-252d | An analog of K-252a consisting of K-252c glycosylated with L-rhamnose instead of dihydrostreptose (B1196812); can be produced in vitro by NokL. | nycu.edu.twmdpi.comnih.govasm.org |

| Indole-3-carboxaldehyde | A compound derived from the degradation of indole-3-pyruvic acid, observed in in vitro reactions with NokA alone. | nycu.edu.twnih.gov |

| Indole-3-acetic acid | Another degradation product of indole-3-pyruvic acid observed in in vitro reactions containing only the NokA enzyme. | nycu.edu.twnih.gov |

Genetic Engineering and Heterologous Expression for Biosynthetic Studies

Genetic engineering and heterologous expression have been indispensable tools for deciphering the K-252a biosynthetic pathway. scispace.comnycu.edu.tw The entire nok gene cluster, as well as smaller subsets of genes, have been successfully expressed in host organisms like Escherichia coli. scispace.comnycu.edu.twrsc.org

For instance, a multigene expression cassette containing the genes required for K-252c biosynthesis (nokA, nokB, etc.) was constructed and overexpressed in E. coli. scispace.comrsc.org This engineered strain, when supplied with L-tryptophan, was capable of producing the key intermediate chromopyrrolic acid, providing direct functional evidence for the roles of the encoded enzymes. scispace.comrsc.orgrsc.org

Similarly, the heterologous expression of individual enzymes has been crucial for detailed biochemical characterization. The expression of nokL in E. coli enabled the first in vitro demonstration of its N-glycosyltransferase activity and was used to synthesize the analog K-252d. nycu.edu.twrsc.org The separate expression of nokA allowed for the identification of its specific products and byproducts. nycu.edu.twnih.gov These genetic manipulation strategies not only confirm gene function but also provide powerful platforms for combinatorial biosynthesis, aiming to create novel indolocarbazole derivatives with potentially improved therapeutic properties. nycu.edu.twrsc.org

Fosmid Genomic DNA Library Construction for Gene Cluster Identification

The initial step in elucidating the biosynthesis of K-252a involved the identification of the responsible gene cluster within the genome of Nocardiopsis sp. K-252. Researchers constructed a fosmid genomic DNA library to achieve this. scispace.com Genomic DNA from the microorganism was mechanically sheared into large fragments, which were then size-selected to be between 30 and 70 kilobases (kb). scispace.com These fragments were subsequently ligated into a pCC1FOS fosmid vector. scispace.com The process, utilizing a CopyControl fosmid library production kit, resulted in a comprehensive library of 5,856 clones, with each clone carrying an average genomic DNA insert of approximately 35 kb. scispace.com

To pinpoint the specific clones containing the K-252a biosynthetic genes, a screening strategy based on polymerase chain reaction (PCR) was implemented. scispace.com The biosynthesis of the unique dihydrostreptose sugar moiety of K-252a was hypothesized to involve common deoxysugar biosynthetic pathways. scispace.com Therefore, degenerate primers were designed based on conserved sequences of genes encoding key enzymes in this process, namely NDP-glucose synthase and NDP-glucose 4,6-dehydratase, from various Streptomyces species. scispace.com

These primers successfully amplified DNA fragments from the Nocardiopsis sp. genomic DNA, which were then used as probes to screen the fosmid library. scispace.com This targeted screening led to the identification of three overlapping fosmid clones: pJC3B5, pJC40D7, and pJC28B7. scispace.com Together, these clones spanned a genomic region of about 57 kb. Subsequent sequencing of this region revealed a contiguous 45 kb DNA sequence containing the entire gene cluster for K-252a biosynthesis. scispace.com Bioinformatic analysis of this sequence identified 35 distinct open reading frames (ORFs), which were then annotated to propose their functions in the biosynthesis, regulation, and resistance related to K-252a and its analogs. scispace.comrsc.org

Table 1: Fosmid Library Construction for K-252a Gene Cluster Identification

| Parameter | Description | Reference |

|---|---|---|

| Organism | Nocardiopsis sp. K-252 (NRRL15532) | scispace.com |

| Vector | pCC1FOS Fosmid Vector | scispace.com |

| Library Size | 5,856 clones | scispace.com |

| Average Insert Size | ~35 kb | scispace.com |

| Screening Method | PCR with degenerate primers for deoxysugar biosynthetic genes | scispace.com |

| Identified Clones | pJC3B5, pJC40D7, pJC28B7 | scispace.com |

| Identified Gene Cluster Size | ~45 kb | scispace.comnih.gov |

| Number of ORFs | 35 | scispace.comrsc.org |

Overexpression of Biosynthetic Genes in Heterologous Systems (e.g., Escherichia coli)

With the gene cluster identified, functional characterization of the encoded enzymes was pursued through heterologous expression, primarily in Escherichia coli. scispace.comrsc.org This approach allows for the production and study of individual enzymes or enzyme sets outside of their native host. A multigene expression cassette containing the genes nokA, nokB, nokC, and nokD—presumed to be essential for the synthesis of the K-252c aglycone—was constructed. nycu.edu.twnih.gov

This cassette was successfully overexpressed in E. coli, yielding soluble and active proteins suitable for enzymatic assays. scispace.comrsc.org The heterologous co-expression of NokA, an L-amino acid oxidase, and NokB, a chromopyrrolic acid synthase, led to the successful in vitro production of chromopyrrolic acid (CPA), a key intermediate in the biosynthesis of the indolocarbazole core. scispace.comrsc.org This result provided direct functional evidence for the role of these genes in K-252c biosynthesis. scispace.com

Furthermore, the N-glycosyltransferase enzyme, NokL, which is responsible for attaching the sugar moiety to the aglycone, was also successfully expressed as a soluble protein in E. coli. nycu.edu.twnih.gov This was a significant achievement as it allowed for the first in vitro demonstration of its sugar transferase activity. nycu.edu.tw In a different approach, the entire gene cluster was introduced into the heterologous host Streptomyces albus, which resulted in the production of K-252a, confirming the completeness of the cloned gene set. nih.gov

In Vitro and In Vivo Biotransformation Approaches

Biotransformation, using either isolated enzymes (in vitro) or whole microbial cells (in vivo), is a powerful tool for studying biosynthetic pathways and producing specific compounds. In the context of K-252a, both approaches have been successfully employed.

The in vitro biotransformation was demonstrated through cell-free tandem enzymatic assays using the soluble NokA and NokB proteins expressed in E. coli. scispace.com These assays confirmed their catalytic roles in converting L-tryptophan into chromopyrrolic acid (CPA). scispace.comrsc.org The reaction catalyzed by NokA was found to be highly stereoselective for L-tryptophan. nycu.edu.tw

In vivo biotransformation was also achieved by utilizing the engineered E. coli strains. scispace.com By supplying L-tryptophan to the culture medium of E. coli harboring the nokA/nokB gene cassette, researchers accomplished a facile production of CPA directly in the culture broth. scispace.comrsc.org This demonstrated the feasibility of using whole-cell biocatalysts for producing key intermediates. Similarly, E. coli expression systems for NokA alone and NokL were used to develop simple methods for synthesizing indole-3-carboxaldehyde (ICA) and K-252d, respectively. nih.gov These biotransformation approaches provide valuable mechanistic insights and offer practical routes for the synthesis of indolocarbazole compounds. nycu.edu.twnih.gov

Table 2: Products from Heterologous Expression and Biotransformation

| Expressed Gene(s) | Host System | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| nokA / nokB | E. coli (in vitro/in vivo) | L-Tryptophan | Chromopyrrolic acid (CPA) | scispace.comrsc.org |

| nokA | E. coli | L-Tryptophan | Indole-3-carboxaldehyde (ICA), Indole-3-acetic acid | nycu.edu.twnih.gov |

| nokL | E. coli (in vitro) | K-252c, TDP-Rhamnose | K-252d (rhamnosyl-K252c) | nycu.edu.tw |

| Full nok cluster | Streptomyces albus | - | K-252a | nih.gov |

Combinatorial Biosynthesis Strategies for Analog Generation

The detailed understanding of the K-252a biosynthetic pathway and the functional characterization of its enzymes have paved the way for combinatorial biosynthesis. scispace.comrsc.org This technique involves mixing and matching genes and enzymes from different pathways, or modifying existing ones, to generate novel chemical structures not found in nature. The ultimate goal is to create analogs of K-252a with potentially improved therapeutic properties. nycu.edu.tw

A key enzyme for this strategy is the N-glycosyltransferase, NokL. nycu.edu.tw Studies revealed that NokL exhibits a peculiar mode of substrate promiscuity, meaning it can potentially accept and transfer different sugar molecules, not just its native dihydrostreptose. nycu.edu.twnih.gov This was demonstrated by the successful in vitro synthesis of K-252d, where NokL catalyzed the transfer of a rhamnose sugar to the K-252c aglycone. nycu.edu.tw

This enzymatic flexibility, along with the ability to manipulate the enzymes responsible for the aglycone formation (NokA and NokB), provides a powerful toolkit for generating a library of new indolocarbazole analogs. nycu.edu.twnih.gov By introducing alternative substrates or engineered enzymes into the heterologous expression systems, it is possible to produce a variety of modified K-252a derivatives for drug discovery and development programs. nih.gov

Biological Activities and Molecular Mechanisms of K 252a

Protein Kinase Inhibition Spectrum and Selectivity

K-252a exhibits a diverse inhibitory profile, targeting multiple families of protein kinases with varying degrees of potency. Its activity spans across serine/threonine kinases, receptor tyrosine kinases, and other kinase families, demonstrating a complex selectivity profile.

Inhibition of Serine/Threonine Kinases

K-252a is a formidable inhibitor of several key serine/threonine kinases that are pivotal in cellular signaling pathways. Notably, it demonstrates potent inhibition against Protein Kinase C (PKC), Protein Kinase A (PKA), and Protein Kinase G (PKG). Research has established its inhibitory concentrations (IC50) for these enzymes, with values of 470 nM for PKC and 140 nM for PKA. medchemexpress.com Further studies have reported IC50 values for PKA, PKC, and PKG in the range of 18-25 nM. nih.gov

The compound is also a highly potent inhibitor of Ca2+/Calmodulin-Dependent Kinases (CaMKs), particularly CaMK II, with a reported IC50 value of 270 nM and a Ki of 1.8 nM. medchemexpress.comnih.gov One of the most potently inhibited enzymes by K-252a is Phosphorylase Kinase, with an IC50 value of a mere 1.7 nM. medchemexpress.com This highlights a significant selectivity for phosphorylase kinase over other kinases like PKC. nih.gov

Additionally, K-252a has been shown to inhibit cell cycle-related kinases such as Cdc2 and the actin-regulating kinase PRK1, contributing to its effects on cell cycle arrest. cellsignal.com

| Kinase | Inhibition Value (IC50/Ki) | Value Type |

|---|---|---|

| Protein Kinase C (PKC) | 470 nM / 32.9 nM / 25 nM | IC50 / IC50 / Ki |

| Protein Kinase A (PKA) | 140 nM / 18 nM | IC50 / Ki |

| Protein Kinase G (PKG) | 20 nM | Ki |

| Ca2+/Calmodulin-Dependent Kinase II (CaMK II) | 270 nM / 1.8 nM | IC50 / Ki |

| Phosphorylase Kinase | 1.7 nM | IC50 |

Inhibition of Receptor Tyrosine Kinases (RTKs)

K-252a demonstrates remarkable potency and selectivity for the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors. nih.gov It is a potent inhibitor of the tyrosine protein kinase activity of the NGF receptor gp140trk (TrkA), with an IC50 of 3 nM. medchemexpress.comnih.gov This inhibition extends to other members of the Trk family, including TrkB and TrkC. nih.gov The selective inhibition of Trk kinases by K-252a has been instrumental in studies of neurotrophin signaling.

In contrast to its potent effect on the Trk family, K-252a shows little to no inhibitory activity against other receptor tyrosine kinases, such as the receptors for Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF), even at micromolar concentrations. nih.gov However, K-252a has been shown to inhibit the oncogenic properties of the MET receptor tyrosine kinase by preventing its autophosphorylation and the activation of downstream signaling pathways involving MAPK and Akt. tocris.com

| Kinase | Inhibition Value (IC50) |

|---|---|

| TrkA (gp140trk) | 3 nM |

| TrkB | Inhibited |

| TrkC | Inhibited |

| Met | Inhibited |

Inhibition of Mixed-Lineage Kinases and Dual Specificity Kinases

The inhibitory profile of K-252a also includes members of the mixed-lineage kinase (MLK) and dual-specificity kinase families. It has been identified as a potent inhibitor of Mixed-Lineage Kinase 3 (MLK3). This inhibition is significant as MLKs are upstream regulators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular stress responses and apoptosis.

Furthermore, K-252a has been shown to affect the Mitogen-Activated Protein (MAP) kinase pathway. While it prevents the activation of downstream effectors of MET like MAPK, its direct interaction with all MAP kinases is complex and context-dependent. tocris.com The compound also demonstrates inhibitory activity against p21-activated kinases (PAKs), which are key regulators of the cytoskeleton and cell motility.

Apoptosis signal-regulating kinase 1 (ASK1), another member of the MAP kinase kinase kinase (MAP3K) family, is also impacted by K-252a. ASK1 is a crucial mediator of cellular stress responses that lead to the activation of JNK and p38 MAPKs.

Inhibition of Bacterial Kinases

Beyond eukaryotic kinases, K-252a has been found to inhibit bacterial protein kinases. Specifically, it has been identified as an inhibitor of the Serine/Threonine Kinase (STK) from Streptococcus suis (ssSTK). This finding suggests that K-252a and its analogs could serve as scaffolds for the development of novel antimicrobial agents targeting essential bacterial signaling pathways.

Studies on K-252a-Insensitive Protein Kinases

Despite its broad-spectrum activity, not all protein kinases are susceptible to inhibition by K-252a. A notable example of a K-252a-insensitive kinase is the one responsible for the phosphorylation of the plasma membrane H+-ATPase. oup.comnih.gov Studies have shown that K-252a has no effect on the in vitro phosphorylation of the H+-ATPase, indicating that the protein kinase involved in this process is not a target of the inhibitor. oup.com This insensitivity provides a useful tool for dissecting specific signaling pathways and distinguishing them from those that are K-252a-sensitive.

Molecular Mechanisms of Kinase Inhibition

The primary mechanism by which K-252a exerts its inhibitory effects on protein kinases is through competitive inhibition with respect to ATP. nih.govcellsignal.com As a staurosporine (B1682477) analog, K-252a possesses a rigid, planar indolocarbazole ring system that is structurally similar to the adenine (B156593) ring of ATP. This structural mimicry allows K-252a to bind to the ATP-binding pocket within the catalytic domain of susceptible kinases.

By occupying the ATP-binding site, K-252a physically obstructs the binding of the natural substrate, ATP, thereby preventing the transfer of the gamma-phosphate to the protein substrate. Kinetic studies have confirmed this competitive mechanism of inhibition. For instance, in the case of TrkA tyrosine kinase, K-252a acts as a competitive inhibitor with respect to ATP. nih.gov This competitive binding to the ATP pocket is a common mechanism for many small-molecule kinase inhibitors and is central to the broad-spectrum activity of K-252a. The subtle variations in the architecture of the ATP-binding sites among different kinases are thought to be the basis for the observed selectivity of K-252a for certain kinases over others. nih.gov

Adenosine (B11128) Triphosphate (ATP) Competitive Binding

K-252a functions as a cell-permeable, reversible, and ATP-competitive inhibitor of multiple protein kinases. merckmillipore.com Its inhibitory action is achieved by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. semanticscholar.orgnih.gov This competitive inhibition has been demonstrated for its activity against the trkA kinase, where K-252a competes directly with ATP. nih.gov By occupying the ATP-binding pocket, K-252a effectively blocks the transfer of a phosphate (B84403) group from ATP to the substrate protein, thereby inhibiting the kinase's catalytic function.

Interaction with the Kinase Catalytic Domain and Hinge Region

The structural basis for the inhibitory activity of K-252a lies in its interaction with the adenosine pocket within the kinase catalytic domain. pnas.org Crystal structure analysis of the hepatocyte growth factor receptor, c-Met, in complex with K-252a shows that the inhibitor binds within this pocket. pnas.org The binding mode is analogous to that of staurosporine, a well-characterized kinase inhibitor known to form critical hydrogen bonds with the hinge region that connects the N- and C-lobes of the kinase domain. pnas.org This interaction stabilizes the kinase in an inactive conformation, preventing the necessary conformational changes for catalysis.

Allosteric Modulation or Other Non-ATP Competitive Mechanisms

Current research predominantly characterizes K-252a as an ATP-competitive inhibitor. merckmillipore.comnih.gov The available scientific literature does not prominently report allosteric modulation or other non-ATP competitive mechanisms as the primary mode of action for this compound. Its structural similarity to staurosporine and its observed binding within the ATP pocket of kinases like c-Met strongly support an ATP-competitive mechanism. pnas.org

Impact on Kinase Autophosphorylation

A key consequence of K-252a's binding to the kinase catalytic domain is the inhibition of receptor autophosphorylation. nih.govmolbiolcell.orgnih.gov This has been particularly demonstrated for receptor tyrosine kinases (RTKs), where K-252a selectively blocks the autophosphorylation of neurotrophin receptors. nih.govmolbiolcell.org For instance, it is a potent inhibitor of the tyrosine protein kinase activity of the NGF receptor gp140trk. medchemexpress.comnih.gov By preventing this initial activation step, K-252a effectively halts the downstream signaling cascades that are normally triggered by ligand binding. tocris.comnih.gov Studies on the MET receptor have also shown that K-252a prevents its autophosphorylation and the subsequent activation of downstream effectors such as MAPK and Akt. tocris.com

| Target Kinase | Inhibition Value (Ki or IC50) | Reference |

|---|---|---|

| CaM kinase II | 1.8 nM (Ki) | merckmillipore.com |

| Myosin light chain kinase (MLCK) | 20 nM (Ki) | tocris.commerckmillipore.com |

| Protein Kinase A (PKA) | 18 nM (Ki) | merckmillipore.com |

| Protein Kinase C (PKC) | 25 nM (Ki), 32.9 nM (IC50) | tocris.commerckmillipore.comexlibrisgroup.comjst.go.jp |

| Protein Kinase G (PKG) | 20 nM (Ki) | merckmillipore.com |

| NGF receptor gp140trk | 3 nM (IC50) | merckmillipore.commedchemexpress.comnih.gov |

| Phosphorylase kinase | 1.7 nM (IC50) | medchemexpress.com |

Modulation of Cellular Processes in Research Models

By inhibiting various protein kinases, K-252a exerts significant influence over fundamental cellular processes, including cell division and survival.

Regulation of Cell Cycle Progression (e.g., G0/G1 phase arrest)

K-252a has been shown to induce cell cycle arrest. merckmillipore.comnih.gov In studies using T98G human glioblastoma cells, K-252a blocked cell cycle progression at the G1/S and G2/M checkpoints. nih.gov This effect is consistent with the inhibition of key cell cycle regulators. The mechanism involves the decreased activity of cyclin-dependent kinase 1 (Cdk1, also known as Cdc2) and the phosphatase Cdc25c. merckmillipore.comnih.gov The arrest is further associated with the hypophosphorylation of the Retinoblastoma protein (Rb) and an upregulation of the cyclin-dependent kinase inhibitor p21. nih.gov

Induction of Programmed Cell Death (Apoptosis)

The disruption of the cell cycle by K-252a can lead to the initiation of programmed cell death, or apoptosis. merckmillipore.comnih.gov In T98G glioma cells, the cell cycle arrest induced by K-252a resulted in apoptosis, which was confirmed by characteristic changes in cell morphology and the observation of DNA laddering. nih.gov This indicates that by interfering with critical kinase signaling pathways that control cell cycle progression, K-252a can trigger the cell's intrinsic machinery for self-destruction.

| Cellular Process | Effect | Mechanism/Associated Findings | Cell Model | Reference |

|---|---|---|---|---|

| Cell Cycle Progression | Arrest at G1/S and G2/M checkpoints | Inhibition of Cdc2 and Cdc25c activity; hypophosphorylation of Rb; upregulation of p21 | T98G glioma cells | nih.gov |

| Programmed Cell Death | Induction of apoptosis | Occurs as a result of cell cycle arrest | T98G glioma cells | nih.gov |

Effects on Cellular Proliferation (e.g., anti-proliferative activity in cell lines)

K-252a demonstrates significant anti-proliferative effects across various cancer cell lines, primarily by inducing cell cycle arrest and, in some cases, apoptosis.

In human glioma cell lines, K-252a has been shown to inhibit proliferation. Specifically, it exhibited an IC50 of 1170 nM in U87 cells and 529 nM in T98G cells. nih.gov In the U87 cell line, this inhibition of proliferation was also accompanied by the induction of apoptosis. nih.gov The anti-proliferative mechanism in these glioma cells is linked to the inhibition of platelet-derived growth factor (PDGF) signal transduction, suggesting that K-252a disrupts a PDGF-mediated autocrine loop that is crucial for tumor growth. nih.gov

The compound also curtails the growth of human prostate carcinoma cells. nih.gov Studies on androgen-independent prostate tumor cell lines (TSU-pr1, DU-145, and PC-3) revealed that K-252a inhibited [3H]thymidine incorporation, indicating a reduction in DNA synthesis. nih.gov Treatment with 100 nM K-252a for 25 hours led to an accumulation of these cells in the G0/G1 phase of the cell cycle. nih.gov A similar decrease in DNA synthesis was observed in the androgen-responsive LNCaP prostate carcinoma cell line. nih.gov

| Cell Line | Cancer Type | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|

| U87 | Glioma | Inhibition of proliferation, Induction of apoptosis | 1170 nM | nih.gov |

| T98G | Glioma | Inhibition of proliferation | 529 nM | nih.gov |

| TSU-pr1, DU-145, PC-3 | Prostate Carcinoma (Androgen-Independent) | Inhibition of DNA synthesis, G0/G1 cell cycle arrest | Not specified | nih.gov |

| LNCaP | Prostate Carcinoma (Androgen-Responsive) | Inhibition of DNA synthesis | Not specified | nih.gov |

Modulation of Cellular Differentiation (e.g., inhibition of neuronal differentiation in PC12 cells, neurite outgrowth modulation, promotion of myogenic differentiation)

K-252a exerts complex, context-dependent effects on cellular differentiation, most notably in neuronal and muscle cell lineages.

In the context of neuronal differentiation, K-252a is a well-established inhibitor of nerve growth factor (NGF)-induced effects in PC12 pheochromocytoma cells. At a concentration of 100 nM, K-252a almost completely blocks the generation of neurites promoted by NGF. nih.gov This inhibition targets both transcription-dependent and transcription-independent components of NGF's mechanism of action. nih.gov When K-252a is present during the initial "priming" stage with NGF, it interferes with the transcription-dependent actions. Furthermore, it also blocks the regeneration of neurites in already primed cells, which is a transcription-independent process. nih.gov

Conversely, K-252a has been observed to promote the differentiation of C2C12 myoblasts into skeletal muscle cells. This enhancement of myogenic differentiation is associated with the tyrosine phosphorylation of several proteins linked to focal adhesions, such as p130(Cas), focal adhesion kinase, and paxillin. The compound stimulates the development of stress fiber-like structures and enhances cell-matrix interactions, ultimately leading to the formation of well-developed myofibrils in multinucleated myotubes.

Effects on Other Cellular Functions (e.g., inhibition of IL-2 production, suppression of trophoblast proliferation)

Based on the available research, there is limited direct evidence detailing the specific effects of K-252a on the inhibition of interleukin-2 (B1167480) (IL-2) production or the suppression of trophoblast proliferation. While the signaling pathways that K-252a is known to inhibit (such as the MAPK and PI3K/Akt pathways) are involved in T-cell activation and trophoblast dynamics, studies focusing explicitly on the impact of K-252a on these particular cellular functions are not sufficiently detailed in the reviewed literature.

Impact on Intracellular Signaling Pathways

K-252a's biological effects are a direct consequence of its ability to inhibit specific protein kinases, thereby modulating critical intracellular signaling pathways.

Neurotrophin Receptor Signaling (NGF/Trk, BDNF/TrkB pathways)

A primary mechanism of action for K-252a is its potent and selective inhibition of the Trk family of receptor tyrosine kinases. It acts as a potent inhibitor of the tyrosine protein kinase activity of the NGF receptor, TrkA (gp140trk), with an IC50 of 3 nM. This inhibition extends to other members of the Trk family, including TrkB and TrkC, the receptors for brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), respectively. By blocking the kinase activity of these receptors, K-252a effectively prevents the downstream signaling cascades initiated by neurotrophins like NGF and BDNF. This is evident in its ability to block NGF-induced TrkA phosphorylation in prostate cancer cells and prevent the activation of downstream survival signals in hippocampal neurons. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK/MAPK, p38 Pathway, JNK/SAPK, MLK3/JNK3, ASK1/JNK3)

The influence of K-252a on the MAPK pathway is multifaceted. The c-Jun N-terminal kinase (JNK) pathway, a key player in cellular stress responses and apoptosis, is a significant target. Research in the context of ischemic brain injury has shown that K-252a can inhibit the MLK3/MKK7/JNK3 signaling cascade. nih.gov This inhibitory action prevents the phosphorylation of JNK substrates like c-Jun and Bcl-2, thereby exerting a neuroprotective effect. nih.gov K-252a is identified as a potent inhibitor of Mixed-lineage kinase 3 (MLK3) activity, with an IC50 of approximately 5 nM. nih.gov

Paradoxically, some studies report that K-252a can induce the activation of the Extracellular signal-regulated kinase (ERK) pathway. nih.gov This activation, however, appears to occur through a mechanism that is independent of MLK and may involve the proto-oncogene tyrosine-protein kinase, c-Src. nih.gov The activation of ERK by K-252a has been linked to its neuroprotective and neurotrophic effects. nih.gov Information regarding the direct and specific effects of K-252a on the p38 MAPK pathway is less defined in the current literature, though the pathways are often co-regulated with JNK.

| MAPK Pathway Component | Effect of K-252a | Context/Mechanism | Reference |

|---|---|---|---|

| MLK3/MKK7/JNK3 | Inhibition | Neuroprotection in ischemic brain injury. Potent inhibitor of MLK3 (IC50 ≈ 5 nM). | nih.govnih.gov |

| ERK | Activation | Contributes to neuroprotective effects. Occurs via an MLK-independent pathway, possibly involving c-Src. | nih.gov |

PI3K/Akt/mTOR Signaling Pathway

K-252a also modulates the PI3K/Akt/mTOR pathway, which is central to cell survival, growth, and proliferation. Downstream of neurotrophin receptor activation, K-252a prevents the activation of the anti-apoptotic protein Akt. For example, in lung adenocarcinoma cells, K-252a blocks the activation of Akt that is normally stimulated by NGF or BDNF.

However, similar to its effects on the ERK pathway, K-252a has also been found to induce the activation of Akt. nih.gov This activation is crucial for the neuroprotective effects of the compound, as blocking the PI3K pathway ablates the survival-promoting effects of K-252a. nih.gov This suggests a dual role where K-252a inhibits Trk-dependent Akt activation while promoting Akt activation through other, Trk-independent mechanisms. The inhibition of the BDNF/TrkB pathway by K-252a has been shown to lead to a decrease in the phosphorylation of mTOR, indicating an indirect inhibitory effect on this downstream component of the pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional changes, regulating processes like cell proliferation, differentiation, and immune responses. The indolocarbazole alkaloid K-252a, a broad-spectrum protein kinase inhibitor, has been shown to modulate this pathway, primarily through the inhibition of upstream kinases that lead to the activation of STAT proteins, particularly STAT3.

Research indicates that K-252a can indirectly suppress the JAK/STAT pathway by targeting receptor tyrosine kinases (RTKs) that utilize this cascade. In breast cancer cell lines (Hs578T and MDA-MB-231), the inhibition of the neurotrophin receptor TrkB by K-252a resulted in a significant reduction in the phosphorylation of both JAK2 and STAT3. oncotarget.com This suggests that the tyrosine kinase activity of TrkB is necessary for the activation of the JAK2/STAT3 pathway in these cells, and K-252a's blockade of TrkB disrupts this downstream signaling. oncotarget.com

Similarly, in human non-small-cell lung cancer (NSCLC) cells, blocking TrkB activity with K-252a was found to reduce the spontaneous recovery of STAT3 activation under serum-deprived conditions. nih.gov This implies the existence of an autocrine loop involving brain-derived neurotrophic factor (BDNF) and TrkB that sustains STAT3 activity, a loop which is interrupted by K-252a. nih.gov Further studies have confirmed that K-252a treatment can decrease STAT3 phosphorylation at tyrosine 705 (Tyr705), a key step in its activation. nih.gov

Moreover, in NIH3T3 cells transformed by TRK oncogenes, treatment with K-252a led to a reduction in the total protein levels of Stat3, which was associated with a reversal of the transformed morphology. plos.org The compound has also been noted to block STAT3 activation induced by leukemia inhibitory factor in olfactory receptor neurons. spandidos-publications.com A closely related, novel glycosylated indolocarbazole, EC-70124, was found to be a potent inhibitor of JAK2, which directly phosphorylates and activates STAT3. nih.gov

The following table summarizes the observed effects of K-252a on the JAK/STAT signaling pathway in various research models.

| Cell/Model System | Target | Effect of K-252a | Research Finding |

| Breast Cancer Cells (Hs578T, MDA-MB-231) | TrkB/JAK2/STAT3 | Reduced JAK2 and STAT3 phosphorylation; Downregulated JAK2 and STAT3 expression. oncotarget.com | Inhibition of TrkB by K-252a blocks the downstream activation of the JAK2/STAT3 pathway. oncotarget.com |

| Non-Small-Cell Lung Cancer Cells (A549, H1299) | TrkB/STAT3 | Reduced spontaneous and BDNF-induced STAT3 phosphorylation (Tyr705). nih.gov | K-252a disrupts an autocrine BDNF/TrkB loop that sustains STAT3 activation. nih.gov |

| NIH3T3 Cells (TRK-transformed) | STAT3 | Reduced total STAT3 protein levels. plos.org | Correlated with the reversion of oncogenic transformation. plos.org |

| Olfactory Receptor Neurons | STAT3 | Blocked leukemia inhibitory factor-induced STAT3 activation. spandidos-publications.com | Demonstrates inhibitory action in a neuronal context. spandidos-publications.com |

NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central signaling cascade in the regulation of inflammatory responses, cell survival, and immunity. Activation of the canonical NF-κB pathway depends on the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), targeting it for degradation and allowing NF-κB dimers to translocate to the nucleus. K-252a and its analogs have been identified as inhibitors of this pathway, primarily by targeting the IKK complex.

Kinase profiling studies have identified IKKβ (IKK2) and IKKε as direct targets of K-252a. sigmaaldrich.comsigmaaldrich.commrc.ac.uk The IKK complex is the crucial convergence point for most NF-κB activating pathways. sigmaaldrich.com By inhibiting IKKβ, K-252a can prevent the phosphorylation of IκBα, thereby blocking the release and nuclear translocation of the NF-κB complex.

A novel indolocarbazole derivative, EC-70124, which shares biosynthetic origins with K-252a, was shown to be a potent multikinase inhibitor with strong activity against IKKβ. nih.gov In prostate cancer cells, particularly cancer stem cells that exhibit overactivation of NF-κB, EC-70124 effectively blocked the pathway by inhibiting the phosphorylation of IκB, the immediate target of IKKβ. nih.gov This demonstrates that indolocarbazole compounds can directly interfere with the core machinery of NF-κB activation. The inhibitory action of this class of compounds on the NF-κB pathway is considered a key part of their anticancer mechanism, as constitutive NF-κB activity is linked to tumor progression and therapy resistance. nih.govoncotarget.commdpi.com

The table below details the identified kinase targets of K-252a within the NF-κB signaling pathway.

| Target Kinase | Pathway Role | Effect of K-252a | Significance |

| IKKβ (IKK2) | A catalytic subunit of the IKK complex; phosphorylates IκBα to activate the canonical NF-κB pathway. bioscientifica.com | Inhibition. sigmaaldrich.com | Blocks the primary activation step of the canonical NF-κB pathway. |

| IKKε | An IKK-related kinase involved in innate immune responses and NF-κB regulation. | Inhibition. mrc.ac.uk | Modulates inflammatory and immune signaling pathways. |

WNT Signaling Pathway

The WNT signaling pathways are a group of signal transduction pathways crucial for embryonic development and adult tissue homeostasis, with the canonical pathway being mediated by the transcriptional co-activator β-catenin. Aberrant WNT/β-catenin signaling is implicated in various diseases, including cancer. K-252a has been shown to modulate the WNT pathway by affecting the stability, localization, and activity of β-catenin.

In ovarian cancer cells, nerve growth factor (NGF) acting through its TrkA receptor was found to decrease β-catenin expression. oncotarget.com Treatment with K-252a, which inhibits TrkA, blocked this effect, leading to a significant up-regulation of β-catenin mRNA and an inhibition of β-catenin phosphorylation. oncotarget.com This suggests that K-252a can indirectly increase β-catenin levels by inhibiting upstream signals that would normally suppress it. oncotarget.com

Conversely, in a study on mouse myoblast (C2C12) differentiation, K-252a treatment during differentiation led to an increase in both cytosolic and membrane-bound β-catenin. nih.gov This accumulation and shift in localization of β-catenin to the cell membrane was associated with enhanced myoblast fusion and myogenic differentiation. nih.gov The study proposed that K-252a acts as a molecular switch; by inhibiting certain kinases, it alters β-catenin's phosphorylation status, which in turn shifts its localization from the cytoplasm (where it can be degraded or enter the nucleus) to the cell membrane, promoting differentiation. nih.gov

These findings indicate that K-252a's influence on the WNT/β-catenin pathway is context-dependent, potentially affecting β-catenin levels and subcellular location by inhibiting different upstream kinases in various cell types.

The following table summarizes the effects of K-252a on key components of the WNT signaling pathway.

| Cell/Model System | Target Component | Effect of K-252a | Research Finding |

| Ovarian Cancer Cells (SKOV3, OVCAR3, CAOV3) | β-catenin | Inhibited NGF-induced β-catenin phosphorylation; increased β-catenin mRNA levels. oncotarget.com | K-252a blocks TrkA signaling, thereby preventing the NGF-mediated downregulation of β-catenin. oncotarget.com |

| Mouse Myoblast Cells (C2C12) | β-catenin | Increased cytosolic and membrane-bound β-catenin. nih.gov | Promoted myogenic differentiation by shifting β-catenin localization to the cell membrane. nih.gov |

Neuregulin-1 (Nrg1)/ErbB4-Dependent Neurotrophic Factor Signaling

The Neuregulin-1 (Nrg1)/ErbB4 signaling pathway is vital for neural development, including processes like neuritogenesis, cell migration, and synaptogenesis. While K-252a is well-known for inhibiting nerve growth factor (NGF)-induced neuritogenesis, it displays a contrasting, potentiating effect on the Nrg1/ErbB4 pathway.

In PC12 cells engineered to express human ErbB4, K-252a enhances Nrg1-induced neurite outgrowth within the same concentration range that it inhibits NGF-induced effects. nih.gov This potentiation of Nrg1 signaling by K-252a was elucidated through an integrative chemical genomics and proteomics approach, which identified adaptor-associated kinase 1 (AAK1) as a key molecular target. nih.govacs.org

K-252a inhibits AAK1, and the loss of AAK1 function, either through K-252a inhibition or siRNA-mediated gene silencing, alters the trafficking and increases the expression levels of the ErbB4 receptor. nih.gov Specifically, cells treated with K-252a or with AAK1-knockdown showed elevated total protein and membrane levels of ErbB4. nih.gov The accumulated ErbB4 was found to be located primarily in close proximity to or within the outer plasma membrane, enhancing the cell's responsiveness to Nrg1. nih.gov This mechanism provides a clear example of how K-252a, by inhibiting a specific kinase (AAK1), can positively modulate a signaling pathway, leading to a neurotrophic outcome. nih.govacs.org

The key research findings regarding K-252a's role in this pathway are summarized below.

| Parameter | Observation with K-252a Treatment | Mechanism |

| Nrg1-induced Neuritogenesis | Potentiated in PC12-ErbB4 cells. nih.gov | K-252a inhibits AAK1, a negative regulator of the pathway. nih.govacs.org |

| ErbB4 Receptor Levels | Increased total protein and membrane levels. nih.gov | Loss of AAK1 function alters ErbB4 trafficking and expression. nih.gov |

| ErbB4 Receptor Localization | Enhanced localization at or near the plasma membrane. nih.gov | AAK1 inhibition reduces the intra-cytoplasmic localization of ErbB4. nih.gov |

| Molecular Target | AAK1 (adaptor-associated kinase 1). nih.govacs.org | K-252a directly inhibits AAK1 activity. nih.gov |

Modulation of Protein Phosphorylation Events (e.g., tyrosine hydroxylase, Nsp100)

K-252a, as a potent but non-selective protein kinase inhibitor, exerts its biological effects by altering the phosphorylation state of a wide array of cellular proteins. Its impact on neuronal differentiation, particularly in PC12h cells, is closely linked to its ability to block signal-induced protein phosphorylation events.

One of the well-documented effects of K-252a is its antagonism of nerve growth factor (NGF) signaling. In PC12h cells, NGF treatment normally causes an increase in the phosphorylation of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. nih.govnih.gov Pretreatment of these cells with K-252a effectively inhibits this NGF-induced phosphorylation. nih.govnih.gov

Furthermore, K-252a reverses other NGF-mediated phosphorylation changes. NGF typically causes a decrease in the phosphorylation of a neuronal-specific protein designated Nsp100. nih.govnih.gov K-252a not only blocks this NGF effect but can also cause an increase in the phosphorylation of Nsp100 on its own. nih.gov These inhibitory effects on NGF-stimulated phosphorylation are directly correlated with K-252a's ability to block NGF-induced neurite outgrowth in PC12h cells. nih.govnih.gov

In a different context, K-252a has been shown to induce, rather than inhibit, specific phosphorylation events. In the human neuroblastoma cell line SH-SY5Y, K-252a treatment induces neurite outgrowth, and this effect is accompanied by the rapid tyrosine phosphorylation of several proteins, most notably the pp125 focal adhesion kinase (Fak). nih.gov This induction of Fak phosphorylation and activity by K-252a appears to be independent of Protein Kinase C (PKC) inhibition and suggests that K-252a can mediate neurotrophic effects through distinct, cell-type-specific signaling pathways. nih.gov

The table below provides a summary of the modulation of specific protein phosphorylation events by K-252a.

| Protein Target | Cell Line | Inducing Signal | Effect of K-252a | Associated Outcome |

| Tyrosine Hydroxylase | PC12h | NGF | Inhibits NGF-induced increase in phosphorylation. nih.govnih.gov | Blockade of neuronal differentiation. nih.gov |

| Nsp100 | PC12h | NGF | Blocks NGF-induced decrease in phosphorylation. nih.govnih.gov | Blockade of neuronal differentiation. nih.gov |

| Focal Adhesion Kinase (Fak) | SH-SY5Y | K-252a itself | Induces tyrosine phosphorylation and increases activity. nih.gov | Induction of neurite outgrowth. nih.gov |

Structure Activity Relationships Sar and Derivative Development

Core Structural Elements Critical for Biological Activity

The biological efficacy of K-252a is not attributed to a single feature but rather to the synergistic interplay of its three primary structural components: the indolocarbazole moiety, the furanose tail, and the bridged dihydrostreptose-like unit.

Indolocarbazole Moiety : The rigid, planar indolocarbazole core is the foundational pharmacophore responsible for the compound's primary mechanism of action: protein kinase inhibition. This moiety mimics the adenine (B156593) component of adenosine (B11128) triphosphate (ATP), enabling it to bind competitively to the ATP-binding site of a wide range of kinases. researchgate.netresearchgate.net The indolocarbazole system intercalates into the adenosine pocket, forming critical hydrogen bonds and hydrophobic interactions that anchor the molecule and block the catalytic activity of the enzyme. researchgate.net This core structure is common to other potent but generally non-selective kinase inhibitors like staurosporine (B1682477). caltech.eduresearchgate.net

Furanose Tail : A key feature distinguishing K-252a from staurosporine is its glycosyl portion, which is a furanose ring rather than a pyranose. researchgate.net This sugar moiety extends from the indolocarbazole core and occupies the ribose-binding pocket of the kinase. The specific stereochemistry and functional groups on the furanose ring, including a hydroxyl group at the 3' position and a methoxycarbonyl group, are crucial for modulating binding affinity and conferring a degree of selectivity toward certain kinases. researchgate.netnih.gov

Dihydrostreptose (B1196812) Moiety : The complex, bridged structure connecting the furanose sugar to the indolocarbazole nitrogen atoms is another vital element. This rigid linkage properly orients the sugar moiety within the kinase active site, ensuring optimal interaction. Modifications to this bridge or the sugar itself can dramatically alter the inhibitor's potency and selectivity profile.

Significance of Glycosidic Linkages and Sugar Moiety in Activity

The glycosidic linkages that tether the sugar unit to the dual indole (B1671886) nitrogen atoms of the carbazole (B46965) core are fundamental to K-252a's activity. This unique N-glycosidic bond configuration locks the molecule in a specific conformation necessary for high-affinity binding to the kinase active site.

The sugar moiety itself is a primary determinant of K-252a's kinase selectivity. While the indolocarbazole core provides broad affinity for the ATP pocket, the sugar portion interacts with adjacent, more variable regions of the kinase domain. This allows for differentiation between various kinases. For example, the synthesis and evaluation of 3'-(S)-epi-K-252a, a diastereomer with an inverted alcohol at the 3' position of the sugar, demonstrated the critical role of this stereocenter. nih.gov This single modification resulted in a potent inhibitor of both VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and TrkA (Tropomyosin receptor kinase A) tyrosine kinases, highlighting that subtle changes to the sugar's hydroxyl group orientation can significantly impact target specificity. nih.gov

Development and Characterization of K-252a Derivatives and Analogues

The K-252a scaffold has served as a template for the creation of a vast library of semi-synthetic and synthetic analogues. The goal of these derivatization efforts has been to enhance potency, improve kinase selectivity, and optimize pharmacological properties.

Numerous derivatives have been developed by modifying the core structure or the sugar moiety of K-252a.

K-252b, K-252c, and K-252d : These are naturally occurring analogues of K-252a. K-252b exhibits reduced potency for cyclic nucleotide-dependent protein kinases while retaining significant inhibitory activity against protein kinase C (PKC), with a Kᵢ value of 20 nM. nih.gov K-252c is the aglycone form, lacking the sugar moiety entirely, which drastically reduces its biological activity and underscores the importance of the carbohydrate unit. rsc.org

KT 5720 and KT 5822 : These synthetic derivatives showcase how modifications to the sugar moiety can engender high selectivity. KT 5720 is a selective inhibitor of cyclic AMP-dependent protein kinase (PKA) with a Kᵢ of 60 nM. nih.govnih.gov In contrast, KT 5822 is a highly selective inhibitor of cyclic GMP-dependent protein kinase (PKG), with a Kᵢ value of 2.4 nM. nih.govnih.gov

CEP-1347 (KT 7515) : A semi-synthetic, orally active analogue of K-252a, CEP-1347 was developed to enhance neurotrophic effects while minimizing Trk inhibition. researchgate.netspringer.com By adding bulky 3,9-bis[(ethylthio)methyl] groups to the indolocarbazole core, its ability to inhibit TrkA is significantly weakened (over 500-fold weaker than K-252a). researchgate.netnih.gov However, it retains potent inhibitory activity against the mixed-lineage kinase (MLK) family (IC₅₀ values of 23-82 nM), thereby blocking downstream JNK activation and exerting neuroprotective effects. nih.govrndsystems.com

KT D606 : This derivative is a dimer of K-252a, which was found to selectively inhibit PAKs (p21-activated kinases) and MLKs. sahmri.org.aunih.gov

3,9-bis[(alkylthio)methyl]- and (alkoxymethyl)-K-252a derivatives : The addition of alkylthio or alkyloxy side chains to the outer benzene (B151609) rings of the indolocarbazole structure was explored to separate the neurotrophic effects of K-252a from its Trk inhibitory activity. researchgate.net Alkylthio-substituted derivatives were found to be more selective, acting as much weaker Trk inhibitors than their alkyloxy counterparts. researchgate.net

The development of K-252a analogues provides a clear correlation between specific chemical modifications and resulting biological outcomes.

Achieving Selectivity : The transition from the broad-spectrum activity of K-252a to the highly selective profiles of KT 5720 (PKA-selective) and KT 5822 (PKG-selective) was achieved by strategic modifications of the sugar moiety, demonstrating that this region is key to discriminating between closely related kinases. nih.gov

Shifting Target Class : The development of CEP-1347 illustrates a successful shift in target class. The addition of bulky side groups to the indolocarbazole core sterically hinders its entry into the ATP-binding site of Trk kinases but not that of MLK family kinases. researchgate.netnih.govsahmri.org.au This modification effectively trades Trk inhibition for MLK inhibition, resulting in a compound that is no longer a Trk inhibitor but retains neuroprotective properties through a different mechanism. nih.gov

Cellular Effects : These changes in kinase selectivity directly translate to different cellular responses. While K-252a can block nerve growth factor (NGF)-induced differentiation in PC12 cells by inhibiting TrkA, CEP-1347 does not inhibit TrkA and instead prevents apoptosis by inhibiting MLK-JNK signaling pathways. nih.govnih.gov Similarly, derivatives like KT D606 were shown to selectively suppress the proliferation of cancer cells transformed by the RAS oncogene, a different cellular outcome tied to its inhibition of the PAK/MLK kinase family. nih.gov

| Compound | Key Structural Modification | Primary Target(s) | Reported IC₅₀ / Kᵢ Values | Key Biological Effect |

|---|---|---|---|---|

| K-252a | Parent Compound | PKC, PKA, PKG, Trk family, MLCK | ~3 nM (TrkA), 25 nM (PKC), 20 nM (MLCK) | Broad spectrum kinase inhibition, neurotrophin blockade |

| K-252b | Natural Analogue | PKC | 20 nM (PKC) | Reduced activity against cyclic nucleotide-dependent kinases |

| KT 5720 | Modified Sugar Moiety | PKA | 60 nM | Selective PKA inhibition |

| KT 5822 | Modified Sugar Moiety | PKG | 2.4 nM | Selective PKG inhibition |

| CEP-1347 | 3,9-bis[(ethylthio)methyl] groups on core | MLK family (MLK1, 2, 3) | 23-82 nM | Neuroprotection via JNK pathway inhibition; poor TrkA inhibitor |

| KT D606 | Dimer of K-252a | PAKs, MLKs | Not specified | Selective growth suppression of RAS-transformed cells |

Comparative SAR Analysis with Related Indolocarbazoles

The SAR of K-252a is best understood in the context of other indolocarbazole alkaloids, particularly staurosporine and its derivative, UCN-01.

K-252a vs. Staurosporine : These two compounds share the same aglycone core but differ in their sugar moieties; K-252a has a furanose ring, while staurosporine has a pyranose ring. researchgate.net This seemingly minor difference has significant functional consequences. Both are potent, non-selective inhibitors of a broad range of kinases, including PKC. caltech.eduresearchgate.net However, K-252a exhibits a distinct and potent inhibitory activity against the Trk family of receptor tyrosine kinases (IC₅₀ of ~3 nM for TrkA), a property not as pronounced with staurosporine. nih.gov Conversely, staurosporine is often a more potent inhibitor of other kinases like phosphorylase kinase. nih.gov This highlights that the nature of the sugar ring is a critical determinant of the selectivity profile within the broader kinase family.

K-252a vs. UCN-01 (7-hydroxystaurosporine) : UCN-01 is a derivative of staurosporine that contains a hydroxyl group at the C-7 position of the sugar moiety. This modification increases its selectivity for PKC over other kinases like PKA and PKG. core.ac.uknih.gov When compared to K-252a, which has relatively similar inhibitory power against PKC, PKA, and PKG, UCN-01 demonstrates a clear preference for conventional PKC isozymes. nih.govnih.gov This comparison reinforces the concept that small chemical changes, even on the sugar ring of a related indolocarbazole, can fine-tune kinase selectivity. K-252a and UCN-01 can be used as tools to differentiate the roles of various PKC isozymes in cellular functions. core.ac.uk

| Feature | K-252a | Staurosporine | UCN-01 (7-hydroxystaurosporine) |

|---|---|---|---|

| Core Structure | Indolocarbazole | Indolocarbazole | Indolocarbazole |

| Sugar Moiety | Furanose-based | Pyranose-based | 7-hydroxy-pyranose-based |

| General Selectivity | Non-selective, but potent Trk family inhibitor | Broadly non-selective | More selective for PKC over other kinases |

| Key Target(s) | Trk family, PKC, PKA, PKG | PKC, PKA, many other kinases | PKC |

| Distinguishing Feature | Potent inhibition of neurotrophin receptors (Trk family) | Prototypical broad-spectrum kinase inhibitor | Enhanced selectivity for PKC due to C7-OH group |

Research Methodologies and Experimental Models in K 252a Studies

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques have been fundamental in understanding the biosynthesis of K-252a at a foundational level. These approaches allow for the identification, sequencing, and functional analysis of the gene cluster responsible for producing the complex indolocarbazole alkaloid.

The genetic blueprint for K-252a biosynthesis in Nocardiopsis sp. K-252 is encoded within a dedicated gene cluster. Researchers successfully isolated and sequenced an approximately 45 kb genomic fragment that harbors this entire cluster. Analysis of this sequence revealed 35 distinct open reading frames (ORFs). This genomic investigation was crucial for identifying the specific genes involved in the formation of the indolocarbazole core, the synthesis of its unusual sugar moiety, and the subsequent glycosylation and methylation steps. The complete cloning and sequencing of this large genomic fragment have provided critical insights into the biosynthesis, regulation, and resistance mechanisms associated with K-252a and its analogs. It is noteworthy that taxonomic re-evaluation has proposed the reclassification of the producing strain, 'Nocardiopsis' sp. K-252T, as Nonomuraea longicatena sp. nov. based on phylogenetic analysis of its 16S rRNA sequence and other phenotypic data nih.gov.

Identifying the specific location of the K-252a gene cluster within the vast genome of Nocardiopsis sp. was accomplished through a targeted screening strategy employing the polymerase chain reaction (PCR). Researchers constructed a fosmid library, which is a collection of large DNA fragments from the organism's genome cloned into vectors. To pinpoint the clones containing the desired genes, degenerate primers were designed based on conserved sequences of enzymes known to be involved in similar biosynthetic pathways, such as NDP-glucose synthase and NDP-glucose 4,6-dehydratase. PCR amplification using these primers on the Nocardiopsis sp. genomic DNA yielded specific DNA fragments, which were then used as probes to screen the entire fosmid library. This PCR-based approach successfully identified three overlapping fosmid clones that collectively contained the entire K-252a biosynthetic gene cluster.

To confirm the function of the genes identified through sequencing, scientists utilize heterologous expression systems, with Escherichia coli being a common choice. For the K-252a cluster, a multigene expression cassette containing the genes presumed to be responsible for synthesizing the K-252c aglycone was constructed. This cassette was then introduced into and overexpressed in E. coli. This technique allowed for the production of soluble, active enzymes outside of their native host. The successful co-expression of the nokA and nokB genes in E. coli led to the in vitro production of chromopyrrolic acid (CPA), a key intermediate, thereby providing direct functional evidence for the roles of these enzymes in K-252c biosynthesis. This approach not only validates gene function but also enables the production of biosynthetic intermediates for further study.

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are critical for characterizing the activity of the K-252a compound itself and for understanding the function of the individual enzymes that construct it. These in vitro experiments provide quantitative data on inhibition and catalytic activity.

K-252a is renowned for its potent, ATP-competitive inhibition of a wide range of protein kinases. In vitro kinase inhibition assays are the primary method used to quantify this activity. These assays measure the concentration of K-252a required to reduce the activity of a specific kinase by half, a value known as the half-maximal inhibitory concentration (IC50). The inhibition constant (Ki) is also determined to reflect the binding affinity of the inhibitor to the enzyme. K-252a has been shown to be a non-selective protein kinase inhibitor, potently targeting multiple serine/threonine and tyrosine kinases. For instance, in vitro assays have demonstrated that K-252a inhibits Protein Kinase C (PKC) with an IC50 of 32.9 nM to 470 nM. medchemexpress.comtocris.comexlibrisgroup.com It also strongly inhibits phosphorylase kinase, CaM kinase II, and Protein Kinase A (PKA). medchemexpress.comabmole.comwikipedia.org Furthermore, it is a powerful inhibitor of the tyrosine kinase activity of neurotrophin receptors, such as TrkA, with an IC50 value of 3 nM. medchemexpress.comabmole.com

| Kinase | Inhibition Value Type | Value (nM) | Source |

|---|---|---|---|

| Protein Kinase C (PKC) | IC50 | 32.9 - 470 | medchemexpress.comtocris.comexlibrisgroup.comrndsystems.com |

| Protein Kinase C (PKC) | Ki | 25 | bpsbioscience.com |

| Protein Kinase A (PKA) | IC50 | 140 | medchemexpress.comabmole.comglpbio.com |

| Protein Kinase A (PKA) | Ki | 18 | bpsbioscience.com |

| Ca2+/calmodulin-dependent kinase type II (CaMKII) | IC50 | 270 | medchemexpress.comabmole.comglpbio.com |

| CaM Kinase | Ki | 1.8 | wikipedia.orgbpsbioscience.com |

| Phosphorylase Kinase | IC50 | 1.7 | medchemexpress.comabmole.comwikipedia.orgbpsbioscience.com |

| Myosin Light Chain Kinase (MLCK) | Ki | 20 | tocris.comrndsystems.com |

| Protein Kinase G (PKG) | Ki | 20 | bpsbioscience.com |

| TrkA Tyrosine Kinase | IC50 | 3 | medchemexpress.comabmole.com |

| VEGFR2 | IC50 | 20 | nih.gov |

Beyond studying the inhibitory effects of the final product, biochemical assays are used to characterize the individual enzymes within the K-252a biosynthetic pathway. A key step in the synthesis is the attachment of the unique sugar moiety to the indolocarbazole core, a reaction catalyzed by a glycosyltransferase. The function of the indolocarbazole N-glycosyltransferase, NokL, was confirmed through in vitro enzymatic assays. The nokL gene was expressed in E. coli to produce a soluble, purified enzyme. uniprot.org This recombinant NokL was then used in cell-free assays, which successfully demonstrated its sugar transferase activity, confirming its crucial role in the N-glycosylation step of K-252a biosynthesis. These characterization studies are vital for understanding the precise catalytic mechanism and substrate specificity of each enzyme in the assembly line.

Cell-Free Tandem Enzymatic Assays

Cell-free tandem enzymatic assays provide a powerful, label-free method for continuously monitoring enzyme activity, such as that of kinases and phosphatases, through fluorescence spectroscopy. nih.govtrinity.edusemanticscholar.org These assays typically utilize a supramolecular host-dye pair. The principle involves a macrocyclic host molecule that binds to a fluorescent dye, causing a change in its fluorescent properties. trinity.edu When an enzyme acts on a substrate to create a product, this product may have a higher affinity for the host molecule than the dye or the original substrate. The product displaces the dye, leading to a measurable change in fluorescence that correlates with enzyme activity. trinity.edu This approach is advantageous for high-throughput screening (HTS) in drug discovery because it does not require labeling of the substrate, which can sometimes interfere with biological recognition. nih.govsemanticscholar.org

In the context of K-252a, a known protein kinase inhibitor, such cell-free systems are invaluable for dissecting its direct effects on enzyme function without the complexities of a cellular environment. Research has utilized cell-free extracts to study the impact of K-252a on protein phosphorylation. For instance, in experiments with cell-free extracts from PC12h cells, the presence of K-252a was shown to block the Nerve Growth Factor (NGF)-induced decrease in the phosphorylation of the protein Nsp100 when [gamma-32P]ATP was used as the phosphate (B84403) donor. nih.govsemanticscholar.org This type of assay allows for the direct measurement of kinase inhibition by K-252a on specific target proteins. nih.gov

Analysis of Protein Phosphorylation and Dephosphorylation

The reversible process of protein phosphorylation and dephosphorylation, driven by kinases and phosphatases respectively, is a fundamental mechanism for regulating cellular processes. nih.govyoutube.com K-252a's primary mechanism of action involves the inhibition of protein kinases, thereby altering the phosphorylation state of numerous cellular proteins. nih.gov Studies investigating K-252a extensively use methods to analyze these changes.

A common approach involves experiments with intact cells incubated with 32P-orthophosphoric acid to label the intracellular ATP pool. Following treatment with a stimulus (like NGF) and K-252a, changes in the phosphorylation of specific proteins are detected via autoradiography after separation by SDS-PAGE. nih.govsemanticscholar.org For example, K-252a was found to inhibit the NGF-induced increase in the phosphorylation of tyrosine hydroxylase in PC12h cells. nih.govsemanticscholar.org

Furthermore, K-252a has been shown to selectively inhibit the autophosphorylation of specific receptor tyrosine kinases. It effectively blocks the autophosphorylation of gp140trk, a key component of the NGF receptor, but does not affect the autophosphorylation of the Epidermal Growth Factor (EGF) receptor. nih.gov This demonstrates its selectivity. In human neuroblastoma SH-SY5Y cells, K-252a itself induces the tyrosine phosphorylation of the pp125 focal adhesion protein kinase (Fak). nih.gov In studies on vesicular stomatitis virus (VSV) replication, K-252a suppressed the phosphorylation of the viral NS protein, which is thought to be linked to the observed decrease in viral RNA synthesis. nih.gov

Below is a table summarizing the effects of K-252a on the phosphorylation of various proteins.

| Target Protein | Cell/System | Stimulus | Effect of K-252a | Reference |

| Tyrosine Hydroxylase | PC12h cells | NGF | Inhibited increased phosphorylation | nih.govsemanticscholar.org |

| Nsp100 | PC12h cells / Cell-free extracts | NGF | Prevented decreased phosphorylation | nih.govsemanticscholar.orgnih.gov |

| gp140trk (NGF Receptor) | PC12 cells | NGF | Selectively inhibited autophosphorylation | nih.gov |

| Focal Adhesion Kinase (Fak) | SH-SY5Y cells | K-252a itself | Induced tyrosine phosphorylation | nih.gov |

| NS protein | Vesicular Stomatitis Virus (VSV) | Viral Replication | Suppressed phosphorylation | nih.gov |

| Trk NGF Receptor | TSU-pr1 cells | NGF | Inhibited phosphorylation | nih.gov |

Cell-Based Assays (In Vitro Models)

Cell Line Selection and Culture Conditions

The selection of appropriate cell lines is critical for studying the biological effects of K-252a. Researchers choose specific cell lines based on their known signaling pathways and relevance to particular diseases.

PC12 Cells: This rat pheochromocytoma cell line is widely used in neuroscience research because it differentiates into neuron-like cells in response to NGF. nih.govnih.gov Studies use PC12 cells to investigate K-252a's ability to block NGF-induced neurite outgrowth and associated protein phosphorylation, providing a model to dissect neurotrophic factor signaling pathways. nih.govnih.govjneurosci.org

Endometrial Cancer Cells: To investigate K-252a's potential in cancer therapy, human endometrial cancer cell lines (e.g., Ishikawa) are used. spandidos-publications.com These cells serve as a model to test the compound's effects on cancer cell growth, cell cycle progression, and apoptosis. spandidos-publications.com

Prostatic Carcinoma Cells: Androgen-independent (TSU-pr1, DU-145, PC-3) and androgen-responsive (LNCaP) human prostate cancer cell lines are employed to study the role of neurotrophin signaling in prostate cancer. nih.gov K-252a is used to inhibit Trk receptor phosphorylation and assess the impact on tumor cell growth. nih.gov

RAS Transformants: NIH 3T3 cells transformed with the v-Ha-RAS oncogene are a key model for studying RAS-driven cancers. nih.govsahmri.org.au Research on K-252a derivatives in these cells explores the inhibition of the PAK/MLK kinase family as a strategy to selectively block the growth of cancer cells with oncogenic RAS mutations. nih.govsahmri.org.au

Streptococcus suis strains: The zoonotic bacterial pathogen S. suis is used to screen for novel antimicrobial agents. frontiersin.org K-252a was identified as an inhibitor of the bacterial serine/threonine kinase (ssSTK), which is essential for bacterial growth, making it a target for potential antimicrobial drug development. frontiersin.org